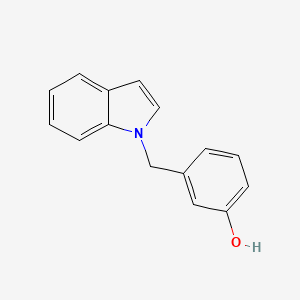

5-hydroxybenzyl-1H-indole

Description

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(indol-1-ylmethyl)phenol |

InChI |

InChI=1S/C15H13NO/c17-14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10,17H,11H2 |

InChI Key |

GDKMJVKWWJKLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

One of the notable applications of 5-hydroxybenzyl-1H-indole derivatives is their antiviral activity, particularly against the hepatitis B virus (HBV). Research has shown that indole derivatives, including those with hydroxyl substitutions, exhibit significant antiviral properties. A study optimized a series of 5-hydroxy-1H-indole-3-carboxylates, demonstrating potent anti-HBV activities. The most effective compounds achieved IC50 values as low as 3.1 μmol/L, indicating their potential as therapeutic agents against HBV infection .

Antimicrobial Properties

5-Hydroxybenzyl-1H-indole and its derivatives have also been explored for their antimicrobial properties. A study synthesized various indole derivatives that exhibited strong antibacterial and antifungal activities. For instance, certain compounds demonstrated substantial selectivity towards malignant cell lines while sparing healthy cells, showcasing their potential in targeted cancer therapies . Additionally, research on bis-indole derivatives revealed significant cytotoxicity against multiple human cancer cell lines, indicating a promising avenue for anticancer drug development .

Antioxidant Activity

The antioxidant properties of 5-hydroxybenzyl-1H-indole derivatives have been investigated, revealing their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship studies have indicated that specific substitutions on the indole ring enhance antioxidant efficacy, making these compounds valuable in developing nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Anticancer Applications

The anticancer potential of 5-hydroxybenzyl-1H-indole is particularly noteworthy. Several studies have highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported that certain indole derivatives caused cell cycle arrest and apoptosis in colorectal cancer cells (HT29), demonstrating selective toxicity towards cancerous tissues while preserving healthy cells . Furthermore, the compound's mechanism of action includes the accumulation of reactive oxygen species and disruption of mitochondrial membrane potential, which are critical pathways in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 5-hydroxybenzyl-1H-indole derivatives is essential for optimizing their therapeutic efficacy. Various studies have employed molecular docking and quantitative structure-activity relationship (QSAR) analyses to elucidate how different substituents on the indole ring influence biological activity. For instance, modifications at the C-3 position significantly affected antimicrobial and anticancer activities, guiding future synthetic efforts towards more potent analogs .

Summary of Research Findings

The following table summarizes key findings from recent studies on 5-hydroxybenzyl-1H-indole applications:

Case Studies

Several case studies further illustrate the applications of 5-hydroxybenzyl-1H-indole:

- HBV Inhibition : A study optimized a series of indole derivatives for anti-HBV activity using QSAR models, leading to the synthesis of new compounds with enhanced efficacy.

- Cancer Treatment : Research focusing on indole-imidazole derivatives revealed significant cytotoxicity against colorectal cancer cells while maintaining low toxicity to normal intestinal cells.

- Antioxidant Mechanisms : Investigations into the antioxidant properties highlighted the role of specific functional groups in enhancing radical scavenging capabilities.

Chemical Reactions Analysis

Chemical Reactivity

5-Hydroxybenzyl-1H-indole exhibits reactivity governed by the electron-rich indole core and the hydroxy group. Key reaction pathways include:

-

Electrophilic Substitution

-

Iodination at C-5

-

Hydroxy Group Modifications

-

O-Acylation : Reaction with acylating agents (e.g., acetyl chloride) under basic conditions.

-

Oxidation : Conversion to carbonyl groups using oxidizing agents like KMnO₄.

-

Electrophilic Substitution Data

| Reaction Type | Position | Reagent | Yield | Reference |

|---|---|---|---|---|

| Electrophilic substitution | C-3 | Nitration, alkylation | High | |

| Iodination | C-5 | NIS, BF3·Et2O | 61–78% |

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-hydroxybenzyl-1H-indole (inferred from analogs) with structurally related indole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Indole Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties :

- Hydroxy vs. Benzyloxy at C5 : The substitution of -OH with -O-benzyl (as in 15 ) increases molecular weight and hydrophobicity, resulting in a higher melting point (193–195°C vs. unreported for 10 ) .

- Halogenation : Fluorination at C5 (e.g., 5b ) enhances metabolic stability and membrane permeability, though yields are moderate (42%) due to multi-step synthesis .

Synthetic Accessibility :

- N-Alkylation : Compounds like 1-benzyl-5-methyl-1H-indole (3) achieve near-quantitative yields (>99%) via NaH-mediated alkylation, highlighting the efficiency of this method .

- Click Chemistry : Triazole-linked derivatives (e.g., 5b ) require CuI catalysis and exhibit lower yields (42%), reflecting challenges in regioselectivity .

Biological Relevance :

- Carboxylic Acid Derivatives : 10 and 15 serve as intermediates for bioactive molecules, such as IDO1 inhibitors (e.g., 25 ), though steric bulk in 25 reduces synthetic yield (13%) .

- Imidazole Hybrids : Compounds like 49 demonstrate the utility of imidazole moieties in modulating solubility and binding affinity .

Structural Contrasts:

- Positional Isomerism : Cyclization of azidocinnamate esters (e.g., in 10 ) can yield regioisomers depending on substituent placement, as seen in dimethoxyindole derivatives .

- Hybrid Scaffolds : The integration of benzimidazole (e.g., 25 ) or oxadiazole (e.g., 4 from ) introduces heterocyclic diversity, impacting electronic properties and target engagement .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the formation of a phenylhydrazine intermediate from 4-hydroxybenzaldehyde and hydrazine. Subsequent condensation with a cyclohexanone derivative under acidic conditions generates the hydrazone, which undergoes-sigmatropic rearrangement to form the indole skeleton. For 5-hydroxybenzyl-1H-indole, the hydroxy group is introduced via a Japp–Klingemann-type reaction, where diazotization of 4-aminobenzoic acid followed by coupling with ethyl 2-oxocyclohexanecarboxylate yields a hydrazone intermediate. Cyclization using sulfuric acid in glacial acetic acid produces the indole core, with subsequent decarboxylation at elevated temperatures (280°C) to yield the final product.

Table 1: Key Parameters for Fischer Indole Synthesis

| Reactant | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | H₂SO₄/AcOH | 120°C | 6 h | 57% | |

| Ethyl 2-oxocyclohexanecarboxylate | - | 280°C | 6 h | 48% |

This method offers reproducibility but requires harsh conditions, limiting its suitability for thermally sensitive substrates.

Microwave-Assisted Intramolecular Diels-Alder Reaction

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, particularly in constructing polycyclic indole derivatives.

One-Pot Cascade Reaction

A convergent strategy reported by PMC involves an intramolecular [4+2]-cycloaddition between an alkynol segment and a furan ring, followed by fragmentation and aromatization. The reaction begins with lithiation of an N-Boc-protected aminofuran, which undergoes 1,2-addition to an alkynone to form a tertiary alcohol. Microwave irradiation at 220°C for 1 hour induces cyclization, eliminating water and the Boc group to yield 5-hydroxybenzyl-1H-indole.

Table 2: Microwave Reaction Conditions

| Starting Material | Microwave Temp | Time | Yield | Source |

|---|---|---|---|---|

| N-Boc-2-aminofuran | 220°C | 1 h | 74% | |

| 1,3-Diphenylprop-2-yn-1-one | 220°C | 1 h | 57% |

This method achieves moderate-to-high yields (15–75%) and reduces reaction times significantly compared to traditional heating. However, the dependence on specialized equipment may hinder large-scale applications.

Iodine-Catalyzed C3-Arylation with Cyclohexanones

Recent advances in transition-metal-free catalysis have enabled selective C3-arylation of indoles, providing a novel route to 5-hydroxybenzyl-1H-indole.

Mechanistic Insights

The iodine-catalyzed method involves a cascade of dehydration, oxygenation, dehydrogenation, and aromatization. Cyclohexanone reacts with indole in the presence of iodine (10 mol%) and dimethyl sulfoxide (DMSO) as an oxygen donor. DMSO facilitates the oxidation of cyclohexanone to a phenolic intermediate, which undergoes electrophilic substitution at the C3 position of indole.

Table 3: Iodine-Catalyzed Reaction Parameters

This method is notable for its chemoselectivity and avoidance of toxic metals, though stoichiometric iodine usage may necessitate post-reaction purification.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-hydroxybenzyl-1H-indole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via N-alkylation of 1H-indole derivatives using NaH in DMSO as a base, followed by benzylation with a hydroxybenzyl halide. Reaction optimization includes controlling stoichiometry (1.2–1.4 equivalents of alkylating agent), temperature (room temperature to 50°C), and monitoring progress via TLC . For purification, recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing 5-hydroxybenzyl-1H-indole?

- Methodology : Use NMR (*1H and *13C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxybenzyl group at position 5). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar indole derivatives . High-resolution mass spectrometry (HRMS) and HPLC (>95% purity thresholds) validate molecular weight and homogeneity .

Q. How does the hydroxybenzyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability assays should include:

- pH-dependent degradation studies (e.g., 1–14 range, monitored via UV-Vis spectroscopy).

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., mp ~230–260°C for analogous indoles) .

- Computational modeling (e.g., topological polar surface area = 36 Ų) predicts solubility and hydrolytic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 5-hydroxybenzyl-1H-indole derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based kinase inhibition) and purity thresholds.

- Dose-response validation : Replicate conflicting results using standardized IC50 protocols (e.g., ATP-competitive inhibition assays for kinase targets) .

- Structural analogs : Test derivatives (e.g., 5-methoxy or 5-bromo variants) to isolate substituent-specific effects .

Q. How can computational models predict the binding affinity of 5-hydroxybenzyl-1H-indole to kinase targets like Flt3?

- Methodology :

- Molecular docking : Use AutoDock Vina with Flt3 crystal structures (PDB ID 4XUF) to simulate binding poses.

- Free energy calculations : Apply MM/GBSA to estimate ΔG binding, correlating with experimental IC50 values (e.g., 33 nM for bis-indole analogs) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hinge regions) .

Q. What experimental designs mitigate interference from indole tautomerism in spectroscopic studies?

- Methodology :

- Tautomer suppression : Use non-polar solvents (e.g., CDCl3) and low temperatures (<0°C) during NMR acquisition.

- Isotopic labeling : Synthesize deuterated analogs to track tautomeric shifts via *2H NMR .

- Dynamic HPLC : Employ chiral stationary phases to separate tautomers under kinetic control .

Q. How do steric and electronic effects of the hydroxybenzyl group modulate reactivity in cross-coupling reactions?

- Methodology :

- Hammett analysis : Correlate substituent σ values with reaction rates in Suzuki-Miyaura couplings.

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed reactions .

- Experimental validation : Compare yields for 5-hydroxybenzyl vs. 5-methylbenzyl derivatives under identical conditions .

Safety and Handling

Q. What safety protocols are critical when handling 5-hydroxybenzyl-1H-indole in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD50 data for analogs suggest moderate toxicity) .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., DMSO/NaH reactions release H2 gas) .

- Waste disposal : Segregate halogenated waste (e.g., benzyl halide precursors) for incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.